![molecular formula C20H22ClN3O2 B2921143 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide CAS No. 930511-13-0](/img/structure/B2921143.png)
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide
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Description
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}
- Molecular Weight : 357.85 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer and inflammation.
Biological Activity Data
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Enzyme Inhibition | LpxC | Potent | |
Anticancer Activity | Various | Cytotoxic | |
Anti-inflammatory | COX-2 | Inhibition |
Case Studies and Research Findings
- Enzyme Inhibition Studies
- Anticancer Properties
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Results indicate that it reduces the production of pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Properties
IUPAC Name |
3-[[2-[1-(4-chlorophenyl)ethylamino]acetyl]amino]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-13(14-5-7-16(21)8-6-14)22-12-19(25)23-18-4-2-3-15(11-18)20(26)24-17-9-10-17/h2-8,11,13,17,22H,9-10,12H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQLSFNWHWFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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